3-(1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide 3-(1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20197310
InChI: InChI=1S/C19H16N2O3/c22-18(8-10-21-9-7-13-3-1-2-4-17(13)21)20-15-5-6-16-14(11-15)12-24-19(16)23/h1-7,9,11H,8,10,12H2,(H,20,22)
SMILES:
Molecular Formula: C19H16N2O3
Molecular Weight: 320.3 g/mol

3-(1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide

CAS No.:

Cat. No.: VC20197310

Molecular Formula: C19H16N2O3

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide -

Specification

Molecular Formula C19H16N2O3
Molecular Weight 320.3 g/mol
IUPAC Name 3-indol-1-yl-N-(1-oxo-3H-2-benzofuran-5-yl)propanamide
Standard InChI InChI=1S/C19H16N2O3/c22-18(8-10-21-9-7-13-3-1-2-4-17(13)21)20-15-5-6-16-14(11-15)12-24-19(16)23/h1-7,9,11H,8,10,12H2,(H,20,22)
Standard InChI Key SLUHVEREJIKMAZ-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=CC(=C2)NC(=O)CCN3C=CC4=CC=CC=C43)C(=O)O1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1H-indole group substituted at the 1-position with a propanamide chain that terminates at the 5-position of a 1-oxo-1,3-dihydro-2-benzofuran moiety. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The benzofuran component is a dihydro derivative, with a ketone group at position 1 introducing planarity and electronic asymmetry. The propanamide linker (–CH2CH2CONH–) bridges these two aromatic systems, enabling conformational flexibility while maintaining π-π stacking potential .

Table 1: Key Structural Features

ComponentStructural AttributesFunctional Significance
IndoleC8H7N bicyclic system with NH groupHydrogen bonding, electrophilic substitution
Propanamide linker–CH2CH2CONH–Flexibility, hydrogen bonding capacity
1-Oxo-dihydrobenzofuranC8H6O2 with ketone at position 1Electron-withdrawing effects, redox activity

The molecular formula is deduced as C19H15N2O3, with a molecular weight of 319.34 g/mol. The presence of both electron-rich (indole) and electron-deficient (benzofuran ketone) regions creates a polarized electronic profile, influencing reactivity and intermolecular interactions .

Physicochemical Characteristics

  • Solubility: Predominantly lipophilic due to aromatic systems, with limited aqueous solubility (estimated logP ≈ 2.8). The amide group may enhance solubility in polar aprotic solvents like DMSO or DMF.

  • Melting Point: Estimated 180–220°C based on analogs such as 5-APB (5-(2-aminopropyl)benzofuran), which melts at 192–194°C .

  • Stability: Susceptible to photodegradation due to the indole’s conjugated system. Storage under inert atmospheres at –20°C is recommended .

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis for this compound is documented, a plausible route involves:

  • Indole Functionalization: 1H-Indole is alkylated at the 1-position using 3-bromopropanoyl chloride to form 3-(1H-indol-1-yl)propanoyl chloride.

  • Benzofuran Preparation: 5-Amino-1-oxo-1,3-dihydro-2-benzofuran is synthesized via cyclization of 2-carboxybenzaldehyde derivatives, followed by nitration and reduction .

  • Amide Coupling: The propanoyl chloride is reacted with the benzofuran amine using a coupling agent like HATU, yielding the final product.

This method mirrors protocols for related indole-benzofuran hybrids, such as JWH-250, a cannabinoid receptor agonist synthesized via similar amide bond formation .

Reactivity Profile

  • Electrophilic Substitution: The indole’s C3 position is highly reactive toward electrophiles (e.g., nitration, sulfonation).

  • Redox Activity: The benzofuran ketone may undergo reduction to a secondary alcohol, altering solubility and bioactivity.

  • Hydrolysis: The amide bond is stable under physiological pH but susceptible to enzymatic cleavage by proteases or amidases.

CompoundTargetActivity (IC50)Source
5-MeO-DMT5-HT1A12 nM
5-APBCOX-2850 nM
JWH-250CB1 receptor28 nM

Analytical Characterization

Mass Spectrometry

Predicted fragmentation patterns include:

  • Base peak (m/z 160): Loss of the benzofuran moiety (C8H6O2, 134 Da) from the molecular ion (319 → 185).

  • Secondary peaks (m/z 77, 91): Benzene and indole fragments, consistent with spectra of related compounds like mephedrone .

Chromatographic Behavior

In reversed-phase HPLC, the compound is expected to elute at ~12–14 minutes (C18 column, acetonitrile/water gradient), comparable to JWH-250’s retention time of 12.44 minutes .

Applications in Pharmaceutical Development

Antibacterial Agents

The benzofuran moiety’s electron-deficient aromatic system may disrupt bacterial membrane proteins, analogous to quinolone antibiotics. Synergy with β-lactams could be explored given the amide bond’s resemblance to penicillin’s core structure .

Fluorescent Probes

Conjugation of the indole group to fluorophores (e.g., dansyl chloride) could yield pH-sensitive probes, leveraging indole’s inherent fluorescence at λex = 280 nm .

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